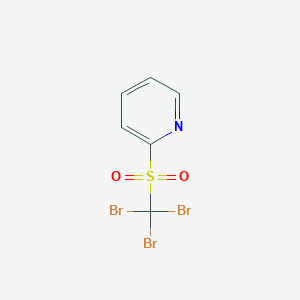

2-Pyridyl Tribromomethyl Sulfone

Descripción

Significance of Sulfone Functional Groups in Synthetic Organic Chemistry

Sulfones, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, are a cornerstone of synthetic organic chemistry. wikipedia.org Their importance stems from their remarkable versatility and the profound influence they exert on the properties of a molecule. fiveable.me

The sulfone group is strongly electron-withdrawing, a characteristic that significantly impacts the reactivity of adjacent atoms and functional groups. wikipedia.org This electronic feature makes sulfones valuable as activating groups, facilitating a variety of chemical transformations. They can stabilize adjacent carbanions, act as leaving groups in substitution and elimination reactions, and participate in a range of cycloaddition and rearrangement reactions. wikipedia.orgresearchgate.net

Furthermore, sulfones are recognized for their ability to serve as "chemical chameleons," capable of being transformed into radicals, anions, or cations depending on the reaction conditions. researchgate.net This adaptability allows for their use in a wide array of synthetic strategies. Beyond their role as reactive intermediates, sulfones are also found in a variety of commercial products, including polymers, agrochemicals, and pharmaceuticals. google.comthieme-connect.com For instance, sulfone-containing polymers are known for their high strength and resistance to high temperatures and corrosion. wikipedia.org

Key Attributes of the Sulfone Functional Group:

| Attribute | Description |

| Structure | Contains a sulfonyl group (R-S(=O)₂-R') attached to two carbon atoms. wikipedia.org |

| Reactivity | Can act as electrophiles, nucleophiles (as carbanions), or radicals. researchgate.net The sulfonyl group is a good leaving group in certain reactions. google.com |

| Electronic Effect | Strongly electron-withdrawing, influencing the reactivity of the rest of the molecule. wikipedia.org |

| Applications | Used in the synthesis of alkenes (Julia olefination, Ramberg–Bäcklund reaction), as protecting groups, and in the preparation of various functional groups. wikipedia.orgfiveable.meresearchgate.net |

The Pyridyl Scaffold as a Privileged Structure in Chemical Sciences

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is considered a "privileged structure" in medicinal chemistry and materials science. rsc.orgresearchgate.net This designation arises from its frequent appearance in biologically active compounds and functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and it can coordinate to metal ions. These properties allow pyridine-containing molecules to interact with a wide range of biological targets. nih.gov

The incorporation of a pyridyl moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.gov It is a common structural motif in many FDA-approved drugs, highlighting its importance in drug discovery. rsc.org The pyridine scaffold is found in numerous natural products, including alkaloids, and is a key component of essential biomolecules like niacin and pyridoxine (B80251) (a form of vitamin B6). rsc.org Its versatility and favorable biological profile make it a highly desirable component in the design of new chemical entities.

Overview of Halogenated Methyl Sulfones as Synthetic Intermediates and Reagents

Halogenated methyl sulfones, such as 2-Pyridyl Tribromomethyl Sulfone, represent a class of highly useful reagents in organic synthesis. The presence of both the electron-withdrawing sulfone group and one or more halogen atoms on the same methyl group creates a unique reactive center. These compounds can serve as precursors to a variety of functional groups and are particularly valuable in the construction of complex molecular architectures.

For example, difluoromethyl 2-pyridyl sulfone has been developed as an efficient reagent for the gem-difluoroolefination of aldehydes and ketones. cas.cn This highlights the ability of halogenated methyl sulfones to act as sources of fluorinated building blocks, which are of great interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. cas.cn Similarly, other halogenated methyl sulfones are employed in various transformations, leveraging the reactivity imparted by the combination of the sulfone and halogen substituents. nih.govguidechem.com

The synthesis of this compound itself has been reported, involving the oxidation and subsequent bromination of 2-methylthiopyridine. researchgate.netresearchgate.netcore.ac.uk This process yields a stable, crystalline solid that can be used in further synthetic applications. researchgate.netcore.ac.uk The reactivity of such compounds often involves nucleophilic attack, where the tribromomethyl group can act as a leaving group or participate in radical reactions.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(tribromomethylsulfonyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCQMXHPNJVPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462130 | |

| Record name | 2-(Tribromomethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59626-33-4 | |

| Record name | 2-[(Tribromomethyl)sulfonyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59626-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tribromomethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridyl Tribromomethyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyridyl Tribromomethyl Sulfone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. fiveable.meresearchgate.net For 2-Pyridyl Tribromomethyl Sulfone, the key disconnections involve the sulfone and tribromomethyl groups.

The sulfone group can be retrosynthetically disconnected to a thioether, suggesting that this compound can be synthesized from a 2-pyridyl methyl thioether precursor. The tribromomethyl group can be traced back to a methyl group that undergoes halogenation. This leads to the identification of 2-Methylthiopyridine as a key intermediate. The synthesis of 2-Methylthiopyridine itself can be planned by disconnecting the C-S bond, leading to a pyridine (B92270) derivative and a methylthiol source.

Precursor Synthesis and Optimization

The primary precursor for the synthesis of this compound is 2-Methylthiopyridine. Its synthesis from dichloropyridine and sodium thiomethoxide has been optimized for high yield.

The reaction of dichloropyridine with sodium thiomethoxide is a crucial step in forming 2-Methylthiopyridine. scientific.netcore.ac.uk Research has shown that a molar ratio of dichloropyridine to sodium thiomethoxide of 1:1.2 results in a high yield of the desired product. scientific.netcore.ac.uk

Table 1: Optimized Reaction Conditions for 2-Methylthiopyridine Synthesis

| Parameter | Value |

| Dichloropyridine:Sodium Thiomethoxide Molar Ratio | 1:1.2 |

| Dichloropyridine:Polyethylene (B3416737) Glycol-400 Mass Ratio | 1:0.18 |

| Yield | 97.8% |

Data sourced from Zhang et al. (2013) scientific.netcore.ac.uk

The use of a phase transfer catalyst (PTC) is instrumental in achieving a high yield of 2-Methylthiopyridine. scientific.netcore.ac.uk Polyethylene glycol-400 (PEG-400) has been successfully employed as a PTC in the reaction between dichloropyridine and sodium thiomethoxide. scientific.netcore.ac.uk The PTC facilitates the transfer of the thiomethoxide anion from the aqueous phase to the organic phase where the dichloropyridine is dissolved, thereby increasing the reaction rate and yield. crdeepjournal.orgacsgcipr.org The optimal mass ratio of dichloropyridine to PEG-400 was found to be 1:0.18. scientific.netcore.ac.uk

The proposed mechanism for the formation of 2-Methylthiopyridine involves a nucleophilic aromatic substitution reaction. The thiomethoxide anion, a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom on the dichloropyridine ring. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this attack. A probable mechanism involves the formation of a Meisenheimer complex as an intermediate, which then expels a chloride ion to form the final product, 2-Methylthiopyridine. The phase transfer catalyst, PEG-400, plays a key role by encapsulating the sodium cation, thereby making the thiomethoxide anion more "naked" and nucleophilic. scientific.netresearchgate.net

Sodium hypochlorite (B82951) is used as an oxidizing agent in the subsequent step of the synthesis. The optimal conditions for its preparation involve reacting bromine with sodium hydroxide (B78521) at a temperature of -5 to 0 °C, with a molar ratio of bromine to sodium hydroxide being 1:4. scientific.netcore.ac.ukresearchgate.net This ensures the formation of a stable sodium hypochlorite solution for the oxidation of the thioether.

Synthesis of 2-Methylthiopyridine from Dichloropyridine and Sodium Thiomethoxide

Direct Synthesis of this compound

The direct synthesis of this compound from 2-Methylthiopyridine involves a one-pot oxidation and bromination process. scientific.netcore.ac.uk The 2-Methylthiopyridine is first oxidized to the corresponding sulfone by sodium hypochlorite. Subsequently, the methyl group of the sulfone is brominated using excess bromine to form the tribromomethyl sulfone.

The optimized conditions for this synthesis are a reaction temperature of (80±1)°C and a reaction time of 5 hours. scientific.netcore.ac.ukresearchgate.net A crucial parameter is the molar ratio of 2-methylthiopyridine to bromine, which is established to be 1:6.58 for optimal conversion. scientific.netcore.ac.ukresearchgate.net Following this protocol, this compound can be obtained with a purity of 99.6% and a yield of 93.3%. scientific.netcore.ac.uk

Table 2: Optimized Conditions for this compound Synthesis

| Parameter | Value |

| 2-Methylthiopyridine:Bromine Molar Ratio | 1:6.58 |

| Reaction Temperature | (80±1)°C |

| Reaction Time | 5 hours |

| Purity | 99.6% |

| Yield | 93.3% |

Data sourced from Zhang et al. (2013) scientific.netcore.ac.uk

Oxidative Bromination of 2-Methylthiopyridine Precursors

A prominent and effective method for the synthesis of this compound involves the oxidative bromination of a 2-methylthiopyridine precursor. Current time information in Bangalore, IN.jchemrev.comjchemrev.com This multi-step process begins with the synthesis of 2-methylthiopyridine itself.

The initial step involves the reaction of dichloropyridine with sodium thiomethoxide, a reaction that is efficiently catalyzed by a phase transfer catalyst such as Polyethylene glycol-400. Current time information in Bangalore, IN.jchemrev.comjchemrev.com This reaction demonstrates a high yield, reaching up to 97.8%, establishing a solid foundation for the subsequent steps. Current time information in Bangalore, IN.jchemrev.comjchemrev.com

Following the successful synthesis of 2-methylthiopyridine, the subsequent stage involves a one-pot oxidation and bromination process. Current time information in Bangalore, IN.jchemrev.comjchemrev.com In this critical step, 2-methylthiopyridine is treated with sodium hypochlorite for oxidation, followed by the introduction of bromine to achieve the desired tribromomethyl sulfone. Current time information in Bangalore, IN.jchemrev.comjchemrev.com This concerted reaction is highly efficient, affording the final product, this compound, with a remarkable purity of 99.6% and a yield of 93.3%. Current time information in Bangalore, IN.jchemrev.comjchemrev.com The structure and properties of the synthesized compound are typically confirmed through analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Current time information in Bangalore, IN.jchemrev.comjchemrev.com

Optimization of Reaction Parameters for Yield and Purity

To maximize the efficiency of the synthesis of this compound, meticulous optimization of various reaction parameters is crucial. Current time information in Bangalore, IN.jchemrev.comjchemrev.com Key factors that have been systematically studied to enhance both the yield and purity of the final product include the reaction temperature profile, reaction time, and the molar ratios of the reactants. Current time information in Bangalore, IN.jchemrev.comjchemrev.com

For the preparation of the sodium hypochlorite reagent, a significantly lower temperature range of -5 to 0 °C is deemed optimal. Current time information in Bangalore, IN.jchemrev.comjchemrev.com This low-temperature condition is essential for the stability of the reagent and to ensure its effective participation in the subsequent oxidation step.

The duration of the reaction is another critical parameter that has been optimized. Studies have demonstrated that a reaction time of 5 hours is ideal for the synthesis of this compound. Current time information in Bangalore, IN.jchemrev.comjchemrev.com This duration allows for the complete conversion of the starting materials to the desired product without significant degradation or the formation of unwanted byproducts. Shorter reaction times may result in incomplete conversion, while longer durations may not necessarily lead to an increase in yield and could potentially promote side reactions.

The stoichiometry of the reactants is a fundamental aspect of reaction optimization. For the initial synthesis of the 2-methylthiopyridine precursor, an optimal molar ratio of dichloropyridine to sodium thiomethoxide has been determined to be 1:1.2. Current time information in Bangalore, IN.jchemrev.comjchemrev.com This slight excess of sodium thiomethoxide ensures the complete consumption of the dichloropyridine starting material.

In the subsequent oxidative bromination step, the molar ratio of 2-methylthiopyridine to bromine is crucial. The proven optimum molar ratio is 1:6.58. Current time information in Bangalore, IN.jchemrev.comjchemrev.com This significant excess of bromine is necessary to ensure the complete bromination of the methylthio group to the tribromomethyl sulfone.

Furthermore, in the preparation of the sodium hypochlorite reagent, the optimal molar ratio of bromine to sodium hydroxide is 1:4. Current time information in Bangalore, IN.jchemrev.comjchemrev.com Adherence to these optimized molar ratios is essential for maximizing the yield and purity of the final product.

| Parameter | Optimal Condition | Reference |

| Synthesis of this compound | ||

| Reaction Temperature | (80±1)°C | Current time information in Bangalore, IN.jchemrev.comjchemrev.com |

| Reaction Time | 5 hours | Current time information in Bangalore, IN.jchemrev.comjchemrev.com |

| Molar Ratio (2-methylthiopyridine:bromine) | 1:6.58 | Current time information in Bangalore, IN.jchemrev.comjchemrev.com |

| Preparation of 2-methylthiopyridine | ||

| Molar Ratio (dichloropyridine:sodium thiomethoxide) | 1:1.2 | Current time information in Bangalore, IN.jchemrev.comjchemrev.com |

| Preparation of Sodium Hypochlorite | ||

| Reaction Temperature | -5 to 0°C | Current time information in Bangalore, IN.jchemrev.comjchemrev.com |

| Molar Ratio (bromine:sodium hydroxide) | 1:4 | Current time information in Bangalore, IN.jchemrev.comjchemrev.com |

Alternative Synthetic Routes and Comparative Analysis

While the oxidative bromination of 2-methylthiopyridine is a well-established method, the broader field of organic synthesis offers several alternative strategies for the formation of sulfone functionalities and the functionalization of pyridine rings. Although direct comparative studies for the synthesis of this compound are not extensively documented, examining these alternative methods provides valuable insights into other potential synthetic pathways.

One general and widely used method for synthesizing sulfones is the oxidation of sulfides. jchemrev.com A variety of oxidizing agents can be employed for this transformation, offering a range of selectivities and reaction conditions. jchemrev.com This approach is conceptually similar to the oxidative part of the primary method described but could be explored with different oxidizing systems.

Another approach involves the sulfonylation of aromatic compounds. For instance, the sulfonylation of arenes with arenesulfonyl halides or arenesulfonic acids is a common non-oxidative method for preparing sulfones. jchemrev.com In the context of pyridyl sulfones, a recently developed method involves the sulfonylation of pyridyl phosphonium (B103445) salts with sulfinate salts in an aqueous medium. acs.org This reaction proceeds via C-P bond activation and has shown broad substrate generality. acs.org

Furthermore, methods for the synthesis of heteroaryl sulfones, including pyridyl sulfones, have been explored. These can involve the reaction of sodium p-aminobenzensulfinate with halodiazines. nih.gov The utility of sulfones in the synthesis of various heterocyclic compounds, including pyridines, has also been demonstrated, showcasing the versatility of the sulfone group in constructing complex molecules. mdpi.com

Reactivity and Mechanistic Investigations of 2 Pyridyl Tribromomethyl Sulfone

General Reactivity Patterns of the Tribromomethyl Sulfone Moiety

The tribromomethyl sulfone group, -SO₂CBr₃, is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule. Its reactivity can be categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic Pathways

While the sulfone group itself is generally not considered a primary electrophilic center for substitution on the sulfone sulfur, the electron-withdrawing nature of the pyridyl ring and the tribromomethyl group can render the aromatic ring susceptible to electrophilic attack, provided the reaction conditions are carefully chosen to avoid decomposition. However, a more pronounced electrophilic character is associated with the bromine atoms of the tribromomethyl group under specific conditions. In related trichloromethyl compounds, it has been shown that the halogen atoms can exhibit electrophilic behavior due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom. This can lead to halogen bond-type interactions and subsequent reactions where the halogen acts as an electrophile. By analogy, the bromine atoms in 2-pyridyl tribromomethyl sulfone could potentially engage in similar electrophilic interactions.

Nucleophilic Substitution Processes

The strong electron-withdrawing effect of the tribromomethyl sulfonyl group (-SO₂CBr₃) deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern for aromatic and heteroaromatic systems bearing strongly electron-withdrawing substituents. Nucleophiles can attack the pyridine ring, particularly at positions ortho and para to the sulfone group, leading to the displacement of a suitable leaving group if one is present.

In the case of this compound, the primary site for nucleophilic attack on the aromatic ring would be the pyridine ring itself. Studies on analogous 2-sulfonyl pyridines have shown that they are effective in reacting with nucleophiles like thiols via an SNAr mechanism, where the sulfonyl group acts as an activating group and a leaving group.

Furthermore, the tribromomethyl group itself can be subject to nucleophilic attack. The carbon atom of the CBr₃ group is highly electrophilic due to the presence of three electron-withdrawing bromine atoms and the adjacent sulfonyl group. Nucleophiles can attack this carbon, potentially leading to the displacement of one or more bromide ions or even cleavage of the C-S bond under certain conditions.

Radical Reactions and Initiator Influence

The tribromomethyl group is known to be susceptible to radical reactions. The C-Br bonds are relatively weak and can undergo homolytic cleavage upon initiation, typically by heat or light, or through the action of a radical initiator. Phenyl tribromomethyl sulfone, a close analog, has been reported as a photoinitiator, which underscores the potential for the C-Br bonds to cleave and generate radicals.

The generated tribromomethyl radical (•CBr₃) or a related radical species can then participate in various radical chain reactions, such as addition to alkenes or hydrogen abstraction. The efficiency and outcome of these radical reactions are highly dependent on the nature of the initiator used. Common radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide. The choice of initiator can influence the rate of radical formation and the subsequent reaction pathways.

Reaction Mechanisms

The reaction mechanisms for this compound are inferred from the general principles of organic chemistry and studies on analogous compounds.

Proposed Mechanistic Pathways for Key Transformations

Nucleophilic Aromatic Substitution (SNAr): In a reaction with a nucleophile (Nu⁻), the proposed mechanism involves the attack of the nucleophile on the electron-deficient pyridine ring, typically at a position activated by the sulfonyl group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group (if present) or rearrangement would lead to the final product. If the sulfone itself acts as the leaving group, this would result in the substitution of the -SO₂CBr₃ group.

Radical Halogenation/Substitution: Under radical conditions, the initiation step would involve the homolytic cleavage of a C-Br bond, promoted by an initiator or UV light, to form a pyridylsulfonyl-dibromomethyl radical. This radical can then propagate a chain reaction. For instance, in the presence of a hydrocarbon, it could abstract a hydrogen atom, leading to the formation of 2-pyridyl dibromomethyl sulfone and a new carbon-centered radical.

Spectroscopic Probing of Intermediates (e.g., NMR, IR for mechanistic insights)

While specific spectroscopic studies on reaction intermediates of this compound are not widely available in the literature, the characteristic spectral features of the starting material and potential products can provide valuable mechanistic insights. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound would be expected to show strong characteristic absorption bands for the sulfone group (SO₂) and the C-Br bonds. The sulfone group typically exhibits strong asymmetric and symmetric stretching vibrations in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 700 cm⁻¹. During a reaction, the disappearance of these bands or the appearance of new bands (e.g., C-N, C-O, or C-H from a substitution product) can be monitored to follow the reaction progress and deduce the structure of the products, thereby shedding light on the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of this compound and its reaction products.

¹H NMR: The aromatic protons on the pyridine ring would show characteristic chemical shifts and coupling patterns. Changes in these signals upon reaction can indicate at which position of the ring a substitution has occurred.

¹³C NMR: The carbon of the tribromomethyl group (CBr₃) would have a characteristic chemical shift. Its disappearance or the appearance of new signals in the aliphatic or aromatic region would confirm that a reaction has taken place at this group. The chemical shifts of the pyridine ring carbons would also be sensitive to substitution.

By analyzing the NMR spectra of the reaction mixture at different time points, it might be possible to detect the presence of transient intermediates, although their low concentration often makes this challenging.

Interactive Data Table: Expected Spectroscopic Data for Aryl Tribromomethyl Sulfones

Since specific, publicly available spectroscopic data for this compound is scarce, the following table provides expected ranges and values based on its structural analogue, phenyl tribromomethyl sulfone, and general spectroscopic principles.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹³C NMR | CBr₃ | 40-50 ppm |

| Aromatic C (ipso to SO₂) | 135-145 ppm | |

| Other Aromatic C | 125-140 ppm | |

| IR Spectroscopy | SO₂ (asymmetric stretch) | 1330-1350 cm⁻¹ |

| SO₂ (symmetric stretch) | 1140-1160 cm⁻¹ | |

| C-Br Stretch | 600-700 cm⁻¹ |

Computational Studies of Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms, energetics, and transition states involving organosulfur compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity of analogous sulfonyl compounds has been investigated, providing a framework for understanding its potential behavior.

Theoretical calculations are instrumental in mapping the potential energy surfaces of reactions, identifying the lowest energy pathways from reactants to products. beilstein-journals.org For reactions involving sulfonyl groups, DFT calculations can predict the activation free energies and geometries of transition states. acs.org For instance, in nucleophilic substitution reactions at the sulfonyl sulfur, calculations can distinguish between different mechanisms, such as a concerted SN2 pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. researchgate.net

In the context of this compound, computational studies would be invaluable for several key areas:

C-S Bond Cleavage: DFT calculations could model the homolytic and heterolytic cleavage of the C-S bond. This would involve calculating the bond dissociation energy (BDE) to predict the feasibility of forming a tribromomethyl radical (•CBr₃) and a 2-pyridylsulfonyl radical. The energetics of forming a tribromomethyl anion (⁻CBr₃) and a 2-pyridylsulfonyl cation could also be assessed.

Transition State Analysis: For reactions where this compound acts as a reagent, such as in addition reactions to alkenes or in reactions with nucleophiles, DFT can be used to locate and characterize the transition state structures. beilstein-journals.org This includes determining key geometric parameters and the imaginary frequency corresponding to the reaction coordinate, which confirms the structure as a true transition state. youtube.com

Reaction Pathway Modeling: In complex, multi-step reactions, computational modeling can help to construct the entire reaction profile, including intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. This has been applied to understand reactions like the Julia-Kocienski olefination, which involves sulfone intermediates. nih.govorganic-chemistry.orgwikipedia.org

The following table outlines hypothetical computational data that could be generated for this compound based on methods applied to similar compounds.

| Computational Parameter | Description | Hypothetical Application to this compound |

| Bond Dissociation Energy (BDE) | The energy required to break a bond homolytically. | Calculation of the C-S BDE to predict the ease of tribromomethyl radical formation. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. youtube.com | Determination of the energy barrier for the addition of the tribromomethyl radical to an alkene. |

| Transition State Geometry | The arrangement of atoms at the highest point of the reaction energy profile. beilstein-journals.org | Modeling the transition state for nucleophilic attack on the sulfonyl sulfur or for the elimination of the tribromomethyl group. |

| Reaction Enthalpy (ΔH) | The overall heat change of a reaction. | Calculating the thermodynamics of the overall transformation, for example, in a tribromomethylation reaction. |

By applying these established computational methodologies, a detailed and predictive understanding of the reactivity of this compound can be achieved, guiding its application in synthetic organic chemistry.

Role as a Tribromomethyl Anion Equivalent or Radical Precursor

This compound is a versatile reagent that can function as a precursor to either a tribromomethyl anion or a tribromomethyl radical, depending on the reaction conditions. This dual reactivity stems from the electronic nature of the sulfonyl group and the stability of the potential intermediates.

As a tribromomethyl anion equivalent , the compound can participate in reactions analogous to the Julia-Kocienski olefination. nih.govorganic-chemistry.orgwikipedia.org In this type of transformation, a base abstracts the proton from a carbon alpha to the sulfonyl group. While this compound lacks an alpha-proton, the highly electron-withdrawing nature of the three bromine atoms and the sulfonyl group makes the tribromomethyl carbon susceptible to nucleophilic attack, or more relevantly, facilitates the cleavage of the C-S bond to release the tribromomethyl anion. The 2-pyridylsulfonyl group acts as a good leaving group, particularly after activation (e.g., by protonation of the pyridine nitrogen). The generated tribromomethyl anion can then react with various electrophiles, such as aldehydes and ketones. This pathway is particularly favored in the presence of strong, non-nucleophilic bases. The stability of the tribromomethyl anion is enhanced by the inductive effect of the three bromine atoms.

Conversely, this compound can serve as a radical precursor , primarily under photochemical or thermal conditions. researchgate.net The C-S bond in the molecule can undergo homolytic cleavage to generate a tribromomethyl radical (•CBr₃) and a 2-pyridylsulfonyl radical. The formation of the tribromomethyl radical is a key step in many radical-mediated transformations, such as the addition to alkenes and alkynes, and atom transfer radical polymerization (ATRP). Photochemical initiation, often using UV light, can provide the energy required to overcome the C-S bond dissociation energy. researchgate.net The presence of a photosensitizer can also facilitate this process under visible light. The generated tribromomethyl radical is a useful intermediate for introducing the CBr₃ group into organic molecules.

The reaction pathway that is followed depends critically on the reaction conditions as summarized in the table below.

| Reaction Condition | Reactive Species Generated | Plausible Mechanism | Typical Subsequent Reaction |

| Basic (e.g., strong, non-nucleophilic base) | Tribromomethyl anion (⁻CBr₃) | Heterolytic C-S bond cleavage | Nucleophilic addition to carbonyls (e.g., Julia-Kocienski type reaction) |

| Photochemical (UV or visible light) / Thermal | Tribromomethyl radical (•CBr₃) | Homolytic C-S bond cleavage | Radical addition to unsaturated bonds |

This dual reactivity makes this compound a valuable and versatile reagent in organic synthesis, capable of participating in both ionic and radical reaction pathways to construct complex molecular architectures.

Derivatives and Analogues of 2 Pyridyl Tribromomethyl Sulfone

Synthesis of Substituted 2-Pyridyl Tribromomethyl Sulfone Derivatives

The synthesis of the parent compound, this compound, serves as a foundation for accessing its substituted derivatives. One established method involves a two-step process starting from 2-methylthiopyridine. researchgate.netcore.ac.uk This precursor is first oxidized and concurrently brominated to yield the final product. researchgate.netcore.ac.uk

A detailed synthetic approach utilizes polyethylene (B3416737) glycol-400 as a phase transfer catalyst for the reaction of 2-chloropyridine (B119429) with sodium thiomethoxide to produce 2-methylthiopyridine in high yield. researchgate.netcore.ac.uk Subsequently, this intermediate is treated with sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide) to achieve both oxidation of the sulfide (B99878) to a sulfone and bromination of the methyl group to a tribromomethyl group. researchgate.netcore.ac.uk Optimal conditions for this transformation have been reported as a reaction temperature of 80°C for 5 hours. researchgate.netcore.ac.uk

The synthesis of substituted derivatives would likely involve utilizing appropriately substituted 2-chloropyridine or 2-mercaptopyridine (B119420) starting materials. Introducing substituents onto the pyridine (B92270) ring prior to the formation of the tribromomethyl sulfone moiety would allow for the creation of a diverse library of derivatives.

Table 1: Optimized Conditions for the Synthesis of this compound researchgate.netcore.ac.uk

| Step | Reactants | Catalyst/Reagent | Conditions | Yield |

| Formation of 2-Methylthiopyridine | 2-Chloropyridine, Sodium Thiomethoxide | Polyethylene Glycol-400 | - | 97.8% |

| Oxidation and Bromination | 2-Methylthiopyridine | Sodium Hypobromite | 80°C, 5 hours | 93.3% |

Structure-Reactivity and Structure-Activity Relationship Studies

The reactivity of the 2-pyridyl sulfone core is a subject of significant interest. Studies on 2-sulfonyl pyridines have shown them to be tunable, cysteine-reactive electrophiles. nih.gov The sulfonyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for reaction with biological nucleophiles like cysteine residues. nih.gov The reactivity can be modulated by introducing electron-withdrawing or -donating groups on the pyridine ring, thereby altering the electrophilicity of the molecule. nih.gov This tunable reactivity is crucial for applications in chemical biology and covalent inhibitor design. nih.gov

Structure-activity relationship (SAR) studies on related compounds highlight the importance of the 2-pyridyl moiety for biological activity. For instance, in a series of 2-pyridyl thieno[3,2-d]pyrimidine (B1254671) derivatives investigated for antimycobacterial properties, the methylpyridin-2-yl group was found to be crucial for inhibiting the growth of Mycobacterium ulcerans. researchgate.net Similarly, in a series of 2-pyridone antibacterial agents, modifications at the 8-position of the core structure, which is involved in binding to bacterial DNA gyrase, were critical for their activity. nih.gov These findings suggest that the 2-pyridyl sulfone scaffold, when incorporated into larger molecules, could significantly influence their biological profile.

Comparison with Related Pyridyl Sulfones

A prominent analogue of this compound is difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H). acs.orgorganic-chemistry.orgrsc.orgcas.cnnih.gov This compound has emerged as a highly effective reagent for the gem-difluoroolefination of aldehydes and ketones, a key transformation in the synthesis of fluorinated organic molecules. acs.orgorganic-chemistry.orgrsc.orgcas.cnnih.gov The reaction proceeds via a Julia-Kocienski-type mechanism. acs.orgorganic-chemistry.org

The utility of difluoromethyl 2-pyridyl sulfone lies in its practical simplicity and broad substrate scope. acs.org It is a stable, crystalline solid that is easy to handle. organic-chemistry.org The reaction typically involves the condensation of the sulfone with a carbonyl compound in the presence of a base, leading to a stable sulfinate intermediate that subsequently decomposes to form the gem-difluoroalkene. acs.orgorganic-chemistry.orgcas.cnnih.gov This method often provides higher yields compared to previous approaches and avoids the use of toxic or difficult-to-handle reagents. organic-chemistry.org Comparative studies have shown that difluoromethyl 2-pyridyl sulfone exhibits superior reactivity compared to other difluoromethyl heteroaryl sulfones. organic-chemistry.org

Table 2: Comparison of Gem-Difluoroolefination Reagents acs.org

| Reagent | Substrate Scope | Key Features |

| Difluoromethyl 2-Pyridyl Sulfone | Aldehydes and Ketones | Stable solid, high yields, simple procedure |

| Difluoromethyl Phenyl Sulfone | Aldehydes and Ketones | Requires a multi-step reduction-desulfonation protocol |

| Other Heteroaryl Difluoromethyl Sulfones | Varies | Generally less reactive than the 2-pyridyl analogue |

While difluoromethyl 2-pyridyl sulfone is well-documented, other halogenated pyridyl sulfones are also of interest. The nature of the halogenated methyl group significantly influences the reactivity of the sulfone. For instance, trifluoromethyl phenyl sulfone has been shown to act as a trifluoromethyl radical precursor under visible light irradiation, participating in S-trifluoromethylation reactions. rsc.org This contrasts with the nucleophilic behavior of the deprotonated form of difluoromethyl phenyl sulfone. acs.org By extension, trifluoromethyl 2-pyridyl sulfone could be expected to exhibit unique reactivity based on the interplay between the trifluoromethyl group and the pyridyl ring. The reactivity of these analogues is an area of ongoing research, with the potential to uncover new synthetic methodologies.

Analogous Tribromomethyl Sulfones (e.g., Phenyl Tribromomethyl Sulfone)

Phenyl tribromomethyl sulfone is a well-studied analogue of this compound. beilstein-journals.orgnih.govnih.govresearchgate.netnih.gov It serves as a valuable benchmark for understanding the role of the aromatic ring in the properties and reactivity of tribromomethyl sulfones. Derivatives of phenyl tribromomethyl sulfone have been synthesized and investigated for their potential as pesticides. beilstein-journals.orgnih.govnih.govresearchgate.net

The synthesis of phenyl tribromomethyl sulfone and its derivatives often starts from substituted thiophenols or phenyl methyl sulfones. beilstein-journals.orgnih.gov Several synthetic routes have been explored.

One approach involves the reaction of a thiophenol with sodium chloroacetate, followed by oxidative bromination to yield the tribromomethyl sulfone. beilstein-journals.orgnih.gov However, this method can be time-consuming. beilstein-journals.orgnih.gov A more efficient pathway involves the S-methylation of a thiophenol, followed by oxidation to the methyl sulfone, and subsequent bromination of the methyl group using reagents like sodium hypobromite or bromine chloride. beilstein-journals.orgnih.gov These multi-step sequences allow for the introduction of various substituents onto the phenyl ring, leading to a diverse range of derivatives. beilstein-journals.orgnih.govresearchgate.net

Table 3: Comparison of Synthetic Routes to Phenyl and 2-Pyridyl Tribromomethyl Sulfones

| Target Compound | Starting Material(s) | Key Steps | Notes |

| Phenyl Tribromomethyl Sulfone | 4-Chlorothiophenol or 4-Halogenphenyl Methyl Sulfone | S-methylation, Oxidation, Bromination | Multiple routes available for functionalized derivatives. beilstein-journals.orgnih.gov |

| This compound | 2-Chloropyridine and Sodium Thiomethoxide | Formation of 2-methylthiopyridine, followed by Oxidation and Bromination | A specific, high-yielding route has been optimized. researchgate.netcore.ac.uk |

The synthetic strategies for the phenyl and 2-pyridyl analogues share the core concept of building the tribromomethyl sulfone moiety from a sulfur-containing precursor. However, the specific reagents and conditions are adapted to the reactivity of the respective aromatic systems. The electron-deficient nature of the pyridine ring in the 2-pyridyl analogue compared to the benzene (B151609) ring in the phenyl analogue can influence reaction rates and substrate compatibility.

Divergent Reactivity Profiles of this compound Derivatives and Analogues

The reactivity of this compound and its analogues is not monolithic; rather, it presents a landscape of divergent pathways dictated by the nature of the substituents on the pyridine ring, the oxidation state of the sulfur atom, and the specific reaction conditions employed. This adaptability makes these compounds versatile tools in synthetic chemistry, capable of participating in a variety of transformations.

The core reactivity of 2-pyridyl sulfones often revolves around nucleophilic aromatic substitution (SNAr), where the sulfonyl group acts as an effective leaving group, facilitated by the electron-withdrawing nature of the pyridine ring. However, the specific outcomes of these reactions can be finely tuned. Research into a library of 2-sulfonyl pyridine derivatives has demonstrated that modifications to the molecule can significantly increase or decrease their reactivity with nucleophiles such as biological thiols. nih.gov

One of the key factors influencing reactivity is the nature of the substituent at the 3-position of the pyridine ring. Electron-withdrawing groups at this position, such as nitro or cyano groups, are capable of stabilizing the negatively charged Meisenheimer intermediate formed during SNAr, thereby enhancing the reaction rate. nih.gov Conversely, the presence of electron-donating groups would be expected to disfavor this intermediate and thus decrease the reactivity.

Another critical aspect is the oxidation state of the sulfur atom. Analogues where the sulfone is replaced by a sulfoxide (B87167) exhibit different reactivity profiles. For instance, in some contexts, a sulfoxide analogue has been shown to be more reactive than its sulfone counterpart. nih.gov This can be attributed to a complex interplay of electronic and steric factors, including potential electrostatic interactions that can stabilize the transition state of nucleophilic attack. nih.gov

Furthermore, the choice of nucleophile and reaction conditions can lead to completely different reaction pathways. For example, studies on 2-pyridyl sulfonate esters, which are close analogues of sulfones, have shown that they can undergo either bromination reactions with magnesium bromide or SNAr reactions with organolithium reagents, demonstrating a clear divergence in reactivity based on the attacking species.

The tribromomethyl group itself plays a significant role. While it is a sterically bulky and strongly electron-withdrawing group, its primary role in many reactions is as part of the leaving group. However, the potential for reactions involving the tribromomethyl moiety itself, under specific conditions, cannot be entirely discounted, adding another layer of potential reactivity.

The following data tables, based on findings from related 2-sulfonyl pyridine systems, illustrate the divergent reactivity profiles that can be expected from derivatives and analogues of this compound.

Table 1: Influence of Pyridine Ring Substituents on Reactivity with Thiols

This table, based on analogous 2-methylsulfonyl pyridine systems, demonstrates how different substituents on the pyridine ring can modulate the reactivity towards a model thiol, such as glutathione (B108866) (GSH). nih.gov A higher reactivity indicates a greater propensity for the SNAr reaction to occur.

| Pyridine Substituent (at position 3) | Relative Reactivity with GSH | Expected Reactivity Trend |

|---|---|---|

| -NO2 | High | Strongly electron-withdrawing, stabilizes Meisenheimer intermediate. |

| -CN | Moderate-High | Electron-withdrawing, stabilizes Meisenheimer intermediate. |

| -COOCH3 | Low | Less effective at stabilizing the negative charge compared to nitro and cyano groups. |

| -H | Baseline | Reference for comparison. |

Table 2: Comparative Reactivity of Sulfone vs. Sulfoxide Analogues

This table illustrates the difference in reactivity between a sulfone and its corresponding sulfoxide analogue in reactions with thiols, based on data from nitro-substituted pyridyl systems. nih.gov

| Sulfur Oxidation State | Pyridine Substituent | Relative Reactivity | Postulated Reason for Difference |

|---|---|---|---|

| Sulfone (-SO2-) | 3-Nitro | High | Strong electron-withdrawing nature of the sulfone group. |

| Sulfoxide (-SO-) | 3-Nitro | Very High | Potential for stabilizing electrostatic interactions between the nitro-group oxygen and the sulfur atom in the transition state. nih.gov |

Table 3: Divergent Reaction Pathways Based on Reagent

This table conceptualizes the divergent reactivity of a 2-pyridyl sulfone analogue based on the type of reagent it is exposed to, drawing parallels from the reactivity of 2-pyridyl sulfonate esters.

| Starting Material Analogue | Reagent | Primary Reaction Pathway | Expected Product Type |

|---|---|---|---|

| 2-Pyridyl Sulfonate Ester | MgBr2·Et2O | Nucleophilic attack by bromide on the alkyl group of the ester | Alkyl Bromide |

| 2-Pyridyl Sulfonate Ester | Aryl/Heteroaryl Lithium Reagent | SNAr at the C2 position of the pyridine ring | 2-Substituted Pyridine |

Advanced Research Applications and Future Perspectives

Potential in Pharmaceutical Research and Medicinal Chemistry

The pyridine (B92270) and sulfone moieties are well-established pharmacophores in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including the ability to halt the proliferation of human cancer cells. nih.gov Similarly, sulfone-containing compounds have been investigated for numerous therapeutic applications, including as neuroprotective agents and receptor ligands. nih.govnih.gov

2-Pyridyl Tribromomethyl Sulfone serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. researchgate.net The tribromomethylsulfonyl group is a reactive handle that can be transformed or used to introduce specific properties into a target molecule. Research into related structures has shown that the strategic modification of sulfone derivatives can lead to compounds with potent biological effects. For instance, the synthesis of novel vinyl sulfone derivatives has been explored, leading to the discovery of compounds that can activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. nih.gov Another study focused on optimizing triaryl bis-sulfones as selective inverse agonists for the cannabinoid-2 (CB2) receptor, demonstrating how modifications to the sulfone scaffold can fine-tune pharmacological activity. nih.gov The presence of the pyridine ring in this compound offers an additional site for modification, allowing for the creation of diverse molecular libraries for screening.

The development of novel therapeutic agents often relies on innovative chemical scaffolds. Sulfone derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's. nih.gov Specifically, certain vinyl sulfones were found to protect dopaminergic neurons in both in vitro and in vivo models of the disease by inducing the expression of antioxidant enzymes. nih.gov

The table below summarizes the activity of a representative vinyl sulfone compound in a Parkinson's disease model, illustrating the therapeutic potential of the sulfone class of compounds.

Table 1: Neuroprotective Effects of a Vinyl Sulfone Derivative (Compound 12g)

| Assay | Finding | Source |

|---|---|---|

| Nrf2 Activation | Confirmed activation of Nrf2 and induced expression of Nrf2-dependent antioxidant enzymes (NQO1, GCLC, GLCM, HO-1). | nih.gov |

| In Vitro Model | Protected dopaminergic neuronal cells from oxidative stress. | nih.gov |

| In Vivo Model (MPTP-induced) | Protected dopaminergic neurons in a mouse model of Parkinson's disease. | nih.gov |

| Behavioral Deficits | Attenuated Parkinson's disease-associated behavioral deficits in the mouse model. | nih.gov |

While research on this compound itself is nascent, the proven success of related sulfone and pyridine compounds in drug discovery highlights its potential as a precursor for new therapeutic agents. nih.govnih.gov

Agrochemical Research

The halogenmethylsulfonyl group is a key feature in numerous active herbicides and fungicides, making derivatives of tribromomethyl sulfone compounds of great interest for crop protection. nih.govresearchgate.net The pyridine moiety is also a common component in modern agrochemicals, known to enhance bioavailability and selectivity. nih.gov

Research has demonstrated that aromatic compounds featuring a halogenmethylsulfonyl group exhibit significant herbicidal and fungicidal activity. researchgate.net The synthesis of phenyl tribromomethyl sulfone derivatives has yielded compounds with potential pesticidal properties. nih.govresearchgate.net These compounds are effective because the tribromomethylsulfonyl group can be a potent electrophile or participate in reactions crucial for disrupting biological processes in weeds and fungi. For example, some nitroaniline and benzimidazole (B57391) derivatives incorporating a halogenmethylsulfonyl group have shown beneficial herbicidal and fungicidal activities. researchgate.net

The fungicidal efficacy of several compounds related to tribromomethyl sulfones against various plant pathogens is detailed in the table below.

Table 2: Fungicidal Activity of Phenyl Tribromomethyl Sulfone Derivatives

| Compound | Pathogen | Concentration | Inhibition (%) | Source |

|---|---|---|---|---|

| 4-Tribromomethylsulfonyl-2-nitroaniline | Fusarium culmorum | 100 ppm | 75 | researchgate.net |

| Alternaria alternata | 100 ppm | 68 | researchgate.net | |

| Botrytis cinerea | 100 ppm | 60 | researchgate.net | |

| N-(4-Fluorophenyl)-4-tribromomethylsulfonyl-2-nitroaniline | Fusarium culmorum | 100 ppm | 100 | researchgate.net |

| Alternaria alternata | 100 ppm | 85 | researchgate.net | |

| Botrytis cinerea | 100 ppm | 80 | researchgate.net | |

| 5-Trifluoromethyl-2-(4-tribromomethylsulfonyl-2-nitrophenoxy)benzimidazole | Fusarium culmorum | 100 ppm | 100 | researchgate.net |

| Alternaria alternata | 100 ppm | 100 | researchgate.net |

Furthermore, the pyridine ring itself is a critical component of successful herbicides like Pyroxsulam, an acetolactate synthase (ALS)-inhibiting herbicide used in cereal crops. researchgate.net The combination of the pyridine ring and the tribromomethyl sulfone group in one molecule presents a promising strategy for the development of new, potentially broad-spectrum herbicides and fungicides.

The development of novel insecticides is critical for managing crop damage from pests. figshare.com Sulfone compounds have been recognized for their potential to enhance insecticidal efficacy. figshare.com Recent studies have focused on designing and synthesizing new sulfone derivatives that show potent larvicidal activity against key lepidopteran pests like Spodoptera litura and Spodoptera frugiperda. figshare.com

Similarly, pyridine-containing structures are central to many classes of insecticides. Mesoionic pyrido[1,2-α]pyrimidinone derivatives have shown remarkable insecticidal properties against aphids (Aphis craccivora). mdpi.com Triazone derivatives containing acylhydrazone moieties have also been investigated, with some showing aphicidal activities comparable to the commercial insecticide pymetrozine (B1663596). mdpi.com The demonstrated success of both the sulfone and pyridine scaffolds in creating effective insecticides suggests that this compound could be a valuable precursor for new insecticidal agents.

Table 3: Insecticidal Activity of Related Pyridine and Sulfone Derivatives

| Compound Class | Target Pest | Key Finding | Source |

|---|---|---|---|

| Novel Sulfone Derivatives | Spodoptera litura | Compound W-27 showed outstanding larvicidal activity (LC50 = 0.1205 mg/L), exceeding the potency of the control, fluralaner. | figshare.com |

| Mesoionic Pyrido[1,2-α]pyrimidinones | Aphis craccivora | Compound I13 exhibited 92% mortality at a concentration of 100 μg/mL. | mdpi.com |

| Triazone Derivatives | Aphis craccivora | Compound 3t showed aphicidal activity (35% mortality) equivalent to pymetrozine (30% mortality) at 5 mg/kg. | mdpi.com |

Materials Science and Catalysis

In the realm of materials science, this compound is recognized as a functional material, particularly as a photopolymerization initiator. chemicalbook.com Under conditions such as radiation, UV light, or heat, the compound can generate acid. researchgate.net This property makes it useful in applications like photoresists and as a specialized detergent. researchgate.net The synthesis of the compound itself involves the use of a phase transfer catalyst, polyethylene (B3416737) glycol-400, highlighting its connection to catalytic processes. scientific.netcore.ac.uk Its role as a stable intermediate allows for its incorporation into more complex systems, such as resin compositions, where it can contribute to favorable properties like stain resistance and storage stability. researchgate.net

Role in Polymer Synthesis or Modification

While not a monomer itself, this compound is recognized for its potential role as a photoinitiator in polymer synthesis. Upon exposure to visible light, UV radiation, or laser, the compound can generate free radicals. researchgate.net This characteristic makes it a candidate for initiating free-radical polymerization of various monomers, such as (meth)acrylates.

The initiation process is believed to be analogous to that of other Type I (cleavable) photoinitiators containing trihalomethyl groups, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. rsc.org In such systems, the energy from irradiation leads to the cleavage of the carbon-sulfur bond, generating a tribromomethyl radical (•CBr₃) and a 2-pyridylsulfonyl radical. These highly reactive radicals can then initiate the polymerization of monomer units to form polymer chains. This property is particularly valuable for applications requiring spatial and temporal control over the polymerization process, such as in the fabrication of holographic recording media and photosensitive resins. researchgate.net

Furthermore, the sulfone group is a key component of polysulfones, a class of high-performance engineering plastics known for their thermal stability. researchgate.net While this compound is not directly used to build the polymer backbone, its chemistry is related to the synthesis of these valuable materials, which can involve the oxidation of polythioethers to create the characteristic sulfone linkages. researchgate.net

Contribution to Catalytic Systems

Current research indicates that this compound's contribution to catalysis is primarily as a versatile reagent and coupling partner in metal-catalyzed reactions, rather than as a ligand or a catalyst itself. The 2-pyridyl sulfone group has been shown to be an effective leaving group in cross-coupling reactions.

Studies on analogous compounds, such as difluoromethyl 2-pyridyl sulfone, have demonstrated their utility in iron- and nickel-catalyzed reactions that form new carbon-carbon bonds. researchgate.net In these systems, the pyridyl sulfone moiety acts as a reactive handle, or a "cross-electrophile coupling partner," that can be substituted by various nucleophiles under catalytic conditions. researchgate.net This reactivity enables the synthesis of complex molecules that might otherwise be difficult to access. researchgate.net

While direct catalytic applications of this compound have not been extensively reported, research into its related structures suggests a significant potential for its use as a building block in catalyzed synthetic methodologies. researchgate.netguidechem.com Future research may explore the development of catalytic systems where the unique electronic properties of the 2-pyridyl sulfone group can be harnessed to control reaction pathways. guidechem.com

Sustainable and Green Chemistry Approaches

In line with the growing emphasis on sustainable practices in chemical manufacturing, research has focused on developing more environmentally benign methods for producing this compound and minimizing waste.

Development of Eco-Friendly Synthetic Procedures

A key advancement in the synthesis of this compound has been the use of Polyethylene glycol-400 (PEG-400) as a phase transfer catalyst. researchgate.netcore.ac.ukscientific.net This method involves the reaction of dichloropyridine with sodium thiomethoxide to form an intermediate, 2-methylthiopyridine, which is then oxidized and brominated to yield the final product. researchgate.netcore.ac.uk

PEG-400 is considered an eco-friendly agent because it is non-toxic, biocompatible, and inexpensive. researchgate.net Its use as a phase transfer catalyst facilitates the reaction between reactants that are in different phases, leading to higher reaction rates and efficiencies under milder conditions. Furthermore, PEG-400 itself is recognized as a green solvent, further enhancing the sustainable profile of the synthesis. nih.gov

| Parameter | Condition / Value |

|---|---|

| Catalyst | Polyethylene glycol-400 (PEG-400) |

| Step 1 Yield (2-methylthiopyridine) | 97.8% |

| Step 2 Yield (this compound) | 93.3% |

| Final Product Purity | 99.6% |

| Reaction Temperature (Final Step) | 80±1 °C |

| Reaction Time (Final Step) | 5 hours |

Minimization of Hazardous Byproducts

The principles of green chemistry prioritize not only the use of eco-friendly reagents but also the maximization of atom economy and the minimization of waste. The documented synthesis of this compound achieves very high yields in both of its main steps (97.8% and 93.3%, respectively), which inherently reduces the generation of waste and unwanted side products. researchgate.netcore.ac.uk

The reaction transforms simple starting materials (dichloropyridine, sodium thiomethoxide, bromine, sodium hydroxide) into the desired product with high efficiency. researchgate.netcore.ac.uk The primary byproducts of this process are simple, inorganic salts such as sodium chloride and sodium bromide, which are generally less hazardous and easier to manage than complex organic waste streams. By optimizing reaction conditions, such as temperature and molar ratios of reactants, the formation of impurities is minimized, leading to a final product of high purity (99.6%) and reducing the need for extensive purification steps that can generate additional waste. researchgate.netcore.ac.ukscientific.net

Emerging Applications and Future Research Directions

The distinct functionalities within the this compound molecule open up a range of emerging applications and suggest promising avenues for future investigation.

Its ability to generate free radicals upon irradiation underpins its use in several advanced material applications. researchgate.net Research has identified its potential as a photo-polymerization initiator for holographic recording and in the formulation of IR radiation light-sense imaging materials. researchgate.net Additionally, it is being explored for its utility in creating anti-fouling resin emulsion paints and as a component in humidity-resistant, high-efficiency gas barrier materials for food and pharmaceutical packaging. researchgate.net

| Area | Specific Application / Research Direction | Reference |

|---|---|---|

| Advanced Materials | Photo-polymerization initiator for holographic recording | researchgate.net |

| IR radiation light-sense imaging materials | researchgate.net | |

| Component in anti-fouling and storable resin emulsion paints | researchgate.net | |

| High-efficiency gas barrier materials for packaging | researchgate.net | |

| Medicinal Chemistry | Potential as a tool in the development of new drugs | guidechem.com |

| Organic Synthesis | Versatile reagent in metal-catalyzed cross-coupling reactions | researchgate.netguidechem.com |

| Precursor for trihalomethylation reactions | rsc.org |

Beyond materials science, the compound is noted for its potential in medicinal chemistry, where it may serve as a valuable tool or building block in the synthesis of new therapeutic agents. guidechem.com A significant direction for future research lies in its exploitation as a versatile synthetic intermediate. Drawing from the reactivity of similar sulfone compounds, this compound is a promising reagent for metal-catalyzed cross-coupling reactions to form complex organic structures. researchgate.net Furthermore, the tribromomethyl group could potentially be transferred in other chemical transformations, analogous to trichloromethylation reactions that use chloroform (B151607) as a reagent, opening up new synthetic possibilities. rsc.org

Q & A

Q. What are the common synthetic routes for 2-Pyridyl Tribromomethyl Sulfone, and how do reaction conditions influence yield?

The compound is synthesized via bromination of halogenated phenyl methyl sulfones. For example, 4-chlorophenyl methyl sulfone undergoes bromination using sodium hypobromite (NaOBr) or bromine chloride (BrCl), yielding this compound with 85–94% efficiency . Optimization of halogenating agents (e.g., BrCl vs. NaOBr) and reaction time (e.g., 80 hours for NaOBr vs. shorter times for BrCl) is critical for scalability . Key steps include S-methylation, oxidation, and bromination, with yields tracked via intermediates (e.g., 4-chlorothiophenol derivatives) .

Q. How is the purity and structural integrity of this compound derivatives validated?

Characterization relies on NMR, HPLC, and mass spectrometry. For example, nitration of tribromomethyl sulfones (using HNO₃/H₂SO₄) yields nitro intermediates, confirmed by H NMR shifts (e.g., aromatic protons at δ 8.2–8.5 ppm) and elemental analysis . Purity is assessed via melting points and chromatographic retention times, with >85% isolated yields reported for SNAr-derived anilines and benzimidazoles .

Q. What nucleophilic aromatic substitution (SNAr) reactions are feasible with this compound derivatives?

Nitro-substituted intermediates (e.g., 2-nitro-4-tribromomethylsulfonyl aniline) undergo SNAr with amines, hydrazines, and phenols. For instance:

- Reaction with aqueous ammonia yields aniline derivatives (7a) at >85% yield .

- Hydrazine hydrate forms hydrazine derivatives (7b), later condensed with aldehydes/ketones to produce hydrazones (8a–8l, 85–96% yield) .

- Phenol derivatives (7l–7o) form diaryl ethers under basic conditions .

Advanced Research Questions

Q. How can bromination efficiency be optimized for this compound synthesis?

Comparative studies show BrCl provides higher yields (90–94%) than NaOBr (57–86%) due to faster kinetics and reduced side reactions . Solvent polarity (e.g., acetic acid vs. water) and stoichiometric ratios (e.g., 3:1 Br₂ equivalents) are critical. Kinetic monitoring via TLC or in situ IR spectroscopy helps identify optimal termination points .

Q. What factors govern the regioselectivity of SNAr reactions in nitro-substituted sulfones?

The electron-withdrawing tribromomethylsulfonyl group directs nucleophilic attack to the para-nitro position. Steric effects and nucleophile strength (e.g., aliphatic vs. aromatic amines) influence substitution patterns. For example:

- Aliphatic amines (e.g., methylamine) react faster than bulky aryl amines .

- Phenoxide ions require elevated temperatures (80–100°C) for efficient coupling .

Q. How are antifungal bioassays designed to evaluate this compound derivatives?

Antifungal activity is tested via agar diffusion assays, measuring inhibition of mycelial growth (e.g., Fusarium spp.). Compounds like 7a and 7m show 40–60% inhibition at 100 ppm, calculated as , where and are control and test colony diameters . Dose-response curves and LC₅₀ values are derived using log-probit analysis .

Q. What strategies address contradictory yield data in multi-step syntheses?

Discrepancies arise from competing pathways (e.g., over-bromination) or solvent effects. For example:

- NaOBr bromination of methyl sulfones yields 57% due to prolonged reaction times and byproduct formation .

- Switching to BrCl reduces reaction time and improves yield to 94% . Contradictions are resolved via mechanistic studies (e.g., radical vs. ionic pathways) and in situ monitoring .

Q. How do ligand systems influence sulfone reactivity in transition-metal catalysis?

While 2-pyridyl sulfones are typically used in Julia–Kocienski olefination , their tribromomethyl analogs may enable nickel-catalyzed couplings. For example, terpyridine ligands promote selective C–S bond cleavage in sulfones, enabling reductive difluoromethylation . Similar strategies could adapt tribromomethyl sulfones for C–Br bond activation in cross-couplings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.